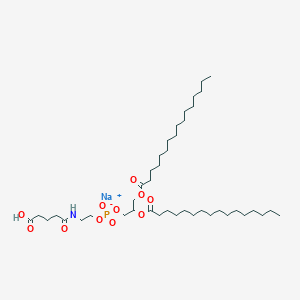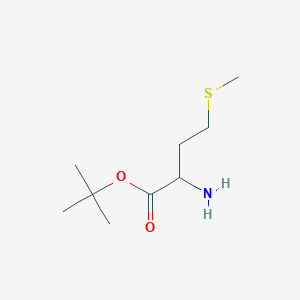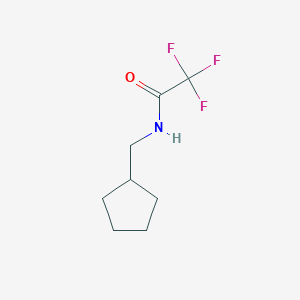
Senecivernine N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Senecivernine N-Oxide is a naturally occurring organic compound classified as a pyrrolizidine alkaloid. It is typically found in certain plants, such as those in the Aristolochiaceae family. This compound is known for its potent toxicity, particularly its cardiotoxic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Senecivernine N-Oxide involves the oxidation of Senecivernine. This can be achieved using various oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to facilitate the oxidation process .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of Senecivernine from plant sources followed by its chemical oxidation. The extraction process may involve solvent extraction techniques, while the oxidation step is carried out using industrial-scale oxidizing agents and reactors to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Senecivernine N-Oxide undergoes several types of chemical reactions, including:
Oxidation: Conversion of Senecivernine to this compound.
Reduction: Reduction of this compound back to Senecivernine.
Substitution: Reactions involving the substitution of functional groups on the pyrrolizidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of Senecivernine and its N-Oxide, which can be further modified to produce a range of structurally related compounds .
Applications De Recherche Scientifique
Senecivernine N-Oxide has several applications in scientific research:
Mécanisme D'action
Senecivernine N-Oxide exerts its effects primarily through its interaction with cellular proteins and enzymes. It is metabolized in the liver, where it undergoes N-oxidation, oxidation, and ester hydrolysis. The active metabolites can cause DNA damage and disrupt cellular functions, leading to toxicity . The compound targets various molecular pathways, including those involved in oxidative stress and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Senecionine N-Oxide
- Seneciphylline N-Oxide
- Echimidine N-Oxide
- Lasiocarpine N-Oxide
- Jacobine N-Oxide
Uniqueness
Senecivernine N-Oxide is unique due to its specific structural features and potent cardiotoxic effects. Compared to other pyrrolizidine alkaloids, it has a distinct mechanism of action and a unique profile of biological activities .
Propriétés
Formule moléculaire |
C18H25NO6 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
7-hydroxy-5,6,7-trimethyl-4-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H25NO6/c1-10-11(2)16(20)25-14-6-8-19(23)7-5-13(15(14)19)9-24-17(21)18(4,22)12(10)3/h5,10,12,14-15,22H,2,6-9H2,1,3-4H3 |
Clé InChI |
GDDNFNQRHNCJAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC(=O)C1=C)[O-])(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,7-Diaza-spiro[3.5]non-7-yl)-2-(4-methoxy-phenyl)-ethanone](/img/structure/B12091240.png)

![3-(Aminomethyl)bicyclo[3.2.1]octan-8-one](/img/structure/B12091247.png)
![[2-Fluoro-5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid](/img/structure/B12091259.png)

![10-Chloro-1-(3-ethoxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B12091271.png)
![4,4,5,5-Tetramethyl-2-(2',3',4',5'-tetrahydro[2,2'-bifuran]-5-yl)-1,3,2-dioxaborolane](/img/structure/B12091274.png)






![3-Amino-5-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxamide](/img/structure/B12091316.png)
